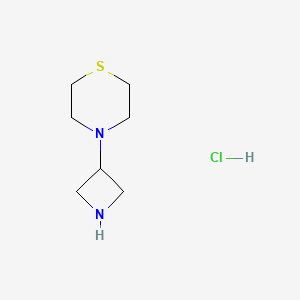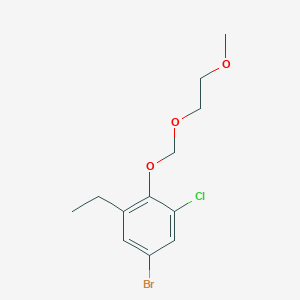
4-(Azetidin-3-yl)thiomorpholine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)thiomorpholine Hydrochloride is a heterocyclic compound that features both azetidine and thiomorpholine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)thiomorpholine Hydrochloride typically involves the reaction of azetidine derivatives with thiomorpholine under specific conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with thiomorpholine in the presence of a dehydrating agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)thiomorpholine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
科学的研究の応用
4-(Azetidin-3-yl)thiomorpholine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 4-(Azetidin-3-yl)thiomorpholine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(Azetidin-3-yl)morpholine Hydrochloride
- 4-(Azetidin-3-yl)benzonitrile Hydrochloride
- 3-(4-Fluorophenyl)azetidine Hydrochloride
Uniqueness
4-(Azetidin-3-yl)thiomorpholine Hydrochloride is unique due to the presence of both azetidine and thiomorpholine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C7H15ClN2S |
|---|---|
分子量 |
194.73 g/mol |
IUPAC名 |
4-(azetidin-3-yl)thiomorpholine;hydrochloride |
InChI |
InChI=1S/C7H14N2S.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H |
InChIキー |
ZEVCRGCYJKJNGX-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-2-ethyl-9-methyl-13-[2-(pyridin-4-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8293060.png)








